
(5-methoxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-methoxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone is an organic compound that features a benzofuran ring substituted with a methoxy group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methoxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone typically involves the reaction of 5-methoxybenzofuran with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
(5-methoxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of (5-hydroxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone.
Reduction: Formation of (5-methoxy-1-benzofuran-3-yl)-(4-aminophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (5-methoxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.
Medicine
In medicine, this compound has potential applications as a lead compound for the development of new drugs. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency and reduced toxicity.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural properties make it a valuable component in the formulation of high-performance materials.
作用机制
The mechanism of action of (5-methoxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitrophenyl groups play a crucial role in the binding affinity and specificity of the compound. Upon binding to its target, the compound can modulate the activity of the enzyme or receptor, leading to various physiological effects. The exact molecular pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- (5-hydroxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone
- (5-methoxy-1-benzofuran-3-yl)-(4-aminophenyl)methanone
- (5-methoxy-1-benzofuran-3-yl)-(4-chlorophenyl)methanone
Uniqueness
(5-methoxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
属性
IUPAC Name |
(5-methoxy-1-benzofuran-3-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-12-6-7-15-13(8-12)14(9-22-15)16(18)10-2-4-11(5-3-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFDKXJCUYNFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(hydroxymethyl)-1-[2-(2-oxo-2-piperidin-1-ylethoxy)benzyl]pyrrolidin-3-ol](/img/structure/B5826159.png)
![methyl {[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5826172.png)
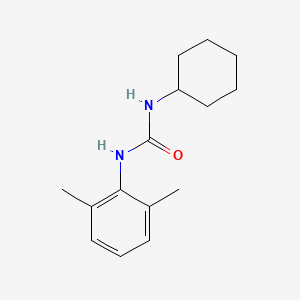
![N-(2,4-DIMETHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5826180.png)
![3-(2-furylmethyl)-4-imino-1-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5826182.png)
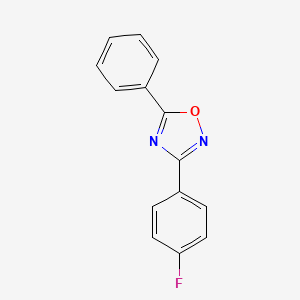
![3-(4-methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5826195.png)
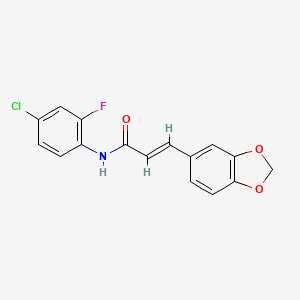
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5826208.png)
![N,2-dimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B5826210.png)
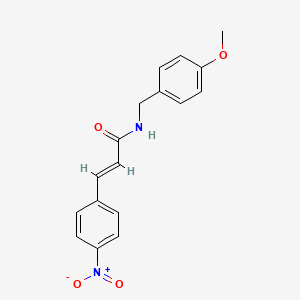

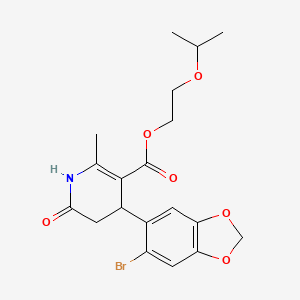
![1-benzyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5826250.png)
